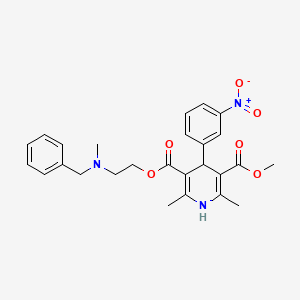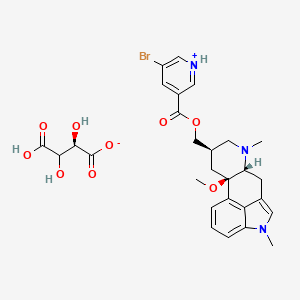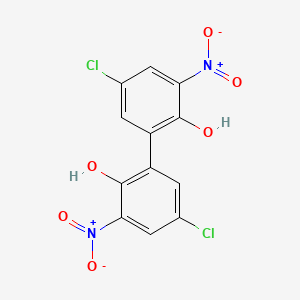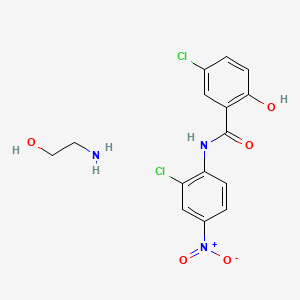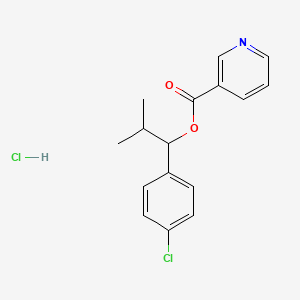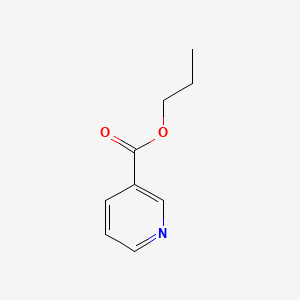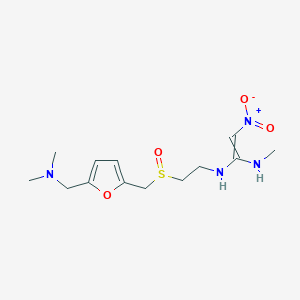
Ranitidine S-oxyde
Vue d'ensemble
Description
Le Ranitidine S-oxyde est un dérivé sulfoxyde de la ranitidine, un antagoniste des récepteurs H2 de l'histamine bien connu, utilisé pour réduire la production d'acide gastrique.
Applications De Recherche Scientifique
Le Ranitidine S-oxyde présente plusieurs applications en recherche scientifique :
Recherche pharmaceutique : Il est utilisé comme standard d'impureté pharmaceutique et dans l'étude du métabolisme de la ranitidine.
Études biologiques : La recherche sur les voies métaboliques impliquant le this compound contribue à comprendre le rôle des enzymes hépatiques dans le métabolisme des médicaments.
Analyse chimique : Il est utilisé en chimie analytique pour le développement de méthodes chromatographiques permettant de détecter et de quantifier la ranitidine et ses métabolites.
Mécanisme d'action
Le this compound exerce ses effets en interagissant avec les récepteurs H2 de l'histamine, de manière similaire à la ranitidine. Le groupe sulfoxyde améliore son affinité de liaison au récepteur, conduisant à une inhibition plus puissante de la sécrétion d'acide gastrique . Les cibles moléculaires comprennent les cellules pariétales gastriques, où il inhibe de manière compétitive l'action de l'histamine, réduisant ainsi la sécrétion d'acide gastrique .
Mécanisme D'action
Target of Action
Ranitidine S-oxide primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion. When histamine binds to the H2 receptor, it stimulates the secretion of gastric acid, which is essential for digestion .
Mode of Action
Ranitidine S-oxide, like its parent compound Ranitidine, is a competitive and reversible inhibitor of the Histamine H2 receptor . By binding to this receptor, it prevents histamine from attaching and thus inhibits the secretion of gastric acid . This results in a decrease in gastric acid secretion and an increase in gastric pH .
Biochemical Pathways
Ranitidine S-oxide is metabolized in the liver by isozymes of Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 . The oxidation of Ranitidine by these enzymes results in the formation of Ranitidine N-oxide and Ranitidine S-oxide . The N- and S-oxidations of Ranitidine were inhibited by metimazole, an FMO inhibitor, and desmethylation of Ranitidine was inhibited by SKF525A, a Cytochrome P450 inhibitor .
Pharmacokinetics
The pharmacokinetics of Ranitidine S-oxide are similar to those of its parent compound, Ranitidine. The bioavailability of Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine is approximately 15% and the apparent volume of distribution is greater than body volume . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired hepatic or renal function .
Result of Action
The primary result of Ranitidine S-oxide’s action is the reduction of gastric acid secretion, leading to an increase in gastric pH . This can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Action Environment
Environmental factors can influence the action of Ranitidine S-oxide. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a potential impurity in Ranitidine . Therefore, special pharmaceutical formulation and manufacturing designs may be necessary to prevent the formation of this impurity .
Analyse Biochimique
Biochemical Properties
Ranitidine S-oxide plays a significant role in biochemical reactions, particularly in the metabolism of ranitidine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the formation of Ranitidine S-oxide is flavin-containing monooxygenase (FMO), which catalyzes the oxidation of ranitidine to its S-oxide form . This interaction is crucial for the biotransformation of ranitidine and its subsequent excretion from the body. Additionally, Ranitidine S-oxide may interact with other biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ranitidine S-oxide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ranitidine S-oxide is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to Ranitidine S-oxide in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Ranitidine S-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular responses and improving metabolic functions. At higher doses, Ranitidine S-oxide can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic functions.
Metabolic Pathways
Ranitidine S-oxide is involved in various metabolic pathways, interacting with enzymes and cofactors. The primary metabolic pathway includes its formation through the oxidation of ranitidine by flavin-containing monooxygenase (FMO) . This pathway is crucial for the biotransformation and excretion of ranitidine. Additionally, Ranitidine S-oxide can influence metabolic flux and the levels of certain metabolites, thereby affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of Ranitidine S-oxide within cells and tissues are essential for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction influences the localization and accumulation of Ranitidine S-oxide within different cellular compartments and tissues . Understanding these transport mechanisms is crucial for comprehending the compound’s overall effects on cellular function.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Ranitidine S-oxyde peut être synthétisé par oxydation de la ranitidine. Une méthode courante implique l'utilisation de la monooxygénase à flavines (FMO) et des enzymes du cytochrome P450 dans les microsomes hépatiques de rats et d'humains . Le processus d'oxydation convertit la ranitidine en ses formes N-oxyde et S-oxyde, le this compound étant l'un des principaux produits .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'utilisation d'agents oxydants chimiques tels que la chloramine-T. La réaction est réalisée en milieu acide ou alcalin, et le produit est isolé par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Ranitidine S-oxyde subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut se produire, conduisant à la formation de dérivés plus oxydés.
Réduction : Le this compound peut être réduit en ranitidine dans des conditions spécifiques.
Substitution : Le groupe sulfoxyde peut participer à des réactions de substitution avec des nucléophiles.
Réactifs et conditions courants
Agents oxydants : Chloramine-T, monooxygénase à flavines, cytochrome P450
Agents réducteurs : Divers agents réducteurs peuvent être utilisés pour convertir le this compound en ranitidine.
Conditions de réaction : Les réactions sont généralement réalisées en milieu acide ou alcalin, la température et le pH étant soigneusement contrôlés.
Principaux produits formés
Ranitidine N-oxyde : Un autre métabolite majeur formé aux côtés du this compound.
Désméthylranitidine : Un produit mineur formé lors du processus d'oxydation.
Comparaison Avec Des Composés Similaires
Composés similaires
Ranitidine N-oxyde : Un autre métabolite de la ranitidine ayant des propriétés similaires.
Désméthylranitidine : Un métabolite mineur formé lors de l'oxydation de la ranitidine.
Unicité
Le Ranitidine S-oxyde est unique en raison de son groupe sulfoxyde, qui améliore son affinité de liaison aux récepteurs H2 de l'histamine. Cela en fait un inhibiteur plus puissant de la sécrétion d'acide gastrique par rapport à son composé parent, la ranitidine .
Propriétés
IUPAC Name |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXRNHSZTXSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891464 | |
| Record name | Ranitidine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73851-70-4 | |
| Record name | Ranitidine S-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73851-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranitidine-S-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073851704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranitidine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73851-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANITIDINE S-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8SB999BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)



